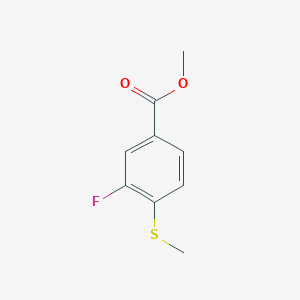

Methyl 3-fluoro-4-(methylthio)benzoate

Description

Context within Substituted Benzoate (B1203000) Ester Chemistry

Substituted benzoate esters are a class of organic compounds derived from benzoic acid. wikipedia.orgwikipedia.org They are characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom and an alkyl or aryl group. wikipedia.org These compounds serve as important intermediates and building blocks in organic synthesis for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. innospk.comannexechem.commdpi.com

The reactivity and properties of substituted benzoate esters are heavily influenced by the nature and position of the substituents on the aromatic ring. nih.gov Electron-withdrawing or electron-donating groups can alter the electron density of the benzene ring and the reactivity of the ester functional group. nih.gov This modulation of properties is a key reason for their extensive use in the development of new chemical entities with specific desired characteristics. For example, various benzoate derivatives have been investigated for their potential in preparing drugs for neurodegenerative diseases. google.com

Academic Significance of Fluorine and Methylthio Substituents in Aromatic Systems

The presence of both a fluorine atom and a methylthio group on the aromatic ring of Methyl 3-fluoro-4-(methylthio)benzoate imparts unique properties to the molecule.

The methylthio group (-SCH₃) , an organosulfur functional group, also plays a significant role in modifying molecular properties. ontosight.ai The sulfur atom can participate in various non-covalent interactions, influencing how a molecule binds to biological receptors. In biological systems, the methylthio group is found in the amino acid methionine and is involved in various metabolic processes. ontosight.ai In synthetic chemistry, the methylthio group can be a precursor for other functional groups and is utilized in the synthesis of various pharmaceuticals and agrochemicals. ontosight.airesearchgate.net Its impact on the electronic properties of an aromatic ring is complex, capable of both electron-donating and -withdrawing effects depending on the specific chemical environment. acs.org

Overview of Research Trajectories for Fluoro- and Methylthio-Substituted Aromatic Compounds

Research involving fluoro- and methylthio-substituted aromatic compounds is driven by their potential applications in pharmaceuticals, agrochemicals, and materials science.

The field of fluoro-aromatic chemistry is continually advancing, with a focus on developing new, more efficient, and selective methods for introducing fluorine atoms into aromatic rings. numberanalytics.com Researchers are exploring sustainable fluorination techniques to minimize the environmental impact of these synthetic processes. numberanalytics.com A significant area of research is the synthesis of novel fluorinated compounds for use as active pharmaceutical ingredients. numberanalytics.comresearchgate.net It is estimated that approximately 20% of all pharmaceuticals contain fluorine. taylorandfrancis.comnih.gov The unique properties conferred by fluorine make these compounds valuable in creating advanced materials with enhanced thermal stability and specific electronic properties. numberanalytics.com

The study of methylthio-substituted aromatic compounds is also an active area of research. A key focus is the development of new catalytic methods for the formation of carbon-sulfur bonds, which can be challenging to construct efficiently. researchgate.net These methods aim to provide milder and more general routes to a wide variety of methylthiolated aromatic compounds. The resulting molecules are often used as intermediates in the synthesis of more complex structures, including various heterocyclic compounds with potential biological activity. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO2S |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

methyl 3-fluoro-4-methylsulfanylbenzoate |

InChI |

InChI=1S/C9H9FO2S/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3 |

InChI Key |

DLCYXRILZPSNEF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)SC)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Methyl 3 Fluoro 4 Methylthio Benzoate

Hydrolytic Cleavage of the Ester Moiety

The ester group in methyl 3-fluoro-4-(methylthio)benzoate is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-fluoro-4-(methylthio)benzoic acid and methanol (B129727). The mechanism of this reaction is a classical nucleophilic acyl substitution.

Under basic conditions, the reaction proceeds via the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a reasonably good leaving group. A final proton transfer step yields the carboxylate salt and methanol. The rate of basic hydrolysis is generally dependent on the concentration of both the ester and the hydroxide ion. oieau.fr

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol lead to the formation of the carboxylic acid.

Table 1: Expected Relative Hydrolysis Rates of Substituted Methyl Benzoates

| Compound | Substituent Effects | Expected Relative Rate of Basic Hydrolysis |

|---|---|---|

| Methyl Benzoate (B1203000) | Reference | 1 |

| Methyl 4-nitrobenzoate | Strong electron-withdrawing | > 1 |

| Methyl 4-methoxybenzoate | Strong electron-donating | < 1 |

| This compound | Inductive withdrawal (F), weak resonance donation (SMe) | Likely slightly > 1 |

Note: This table is illustrative and based on general principles of physical organic chemistry. Actual rates would need to be determined experimentally.

Oxidative Transformations of the Methylthio Group

The sulfur atom in the methylthio group is in a low oxidation state and is readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. These transformations significantly alter the electronic properties of the substituent and, consequently, the reactivity of the entire molecule.

The oxidation of the methylthio group to a sulfoxide, methyl 3-fluoro-4-(methylsulfinyl)benzoate, can be achieved using a variety of mild oxidizing agents. Common reagents for this selective oxidation include hydrogen peroxide in acetic acid, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts at controlled temperatures.

The reaction mechanism with a peroxy acid like m-CPBA involves the nucleophilic attack of the sulfur atom on the electrophilic outer oxygen of the peroxy acid. This is a concerted process that results in the formation of the sulfoxide and the corresponding carboxylic acid. Careful control of the reaction conditions, such as temperature and the amount of oxidant, is crucial to prevent over-oxidation to the sulfone.

Further oxidation of the sulfoxide or direct oxidation of the thioether with stronger oxidizing agents or an excess of the oxidant leads to the formation of the corresponding sulfone, methyl 3-fluoro-4-(methylsulfonyl)benzoate. Reagents commonly employed for this transformation include excess hydrogen peroxide, potassium permanganate, or Oxone® (potassium peroxymonosulfate).

The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the thioether. The mechanism is similar, involving the nucleophilic attack of the sulfur atom of the sulfoxide on the oxidizing agent. The resulting sulfone is a stable and often crystalline solid. The methylsulfonyl group is a strong electron-withdrawing group, both by induction and resonance, which significantly impacts the reactivity of the aromatic ring.

Table 2: Common Oxidizing Agents for Thioether Oxidation

| Transformation | Reagent | Typical Conditions |

|---|---|---|

| Thioether to Sulfoxide | Hydrogen Peroxide / Acetic Acid | Room temperature |

| Sodium Periodate (NaIO₄) | Aqueous methanol, 0 °C to rt | |

| m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Dichloromethane, 0 °C | |

| Thioether to Sulfone | Hydrogen Peroxide (excess) | Acetic acid, reflux |

| Potassium Permanganate (KMnO₄) | Acetone/water, heat |

Nucleophilic Substitution Reactions at the Methylthio Center

While the sulfur atom of the methylthio group is nucleophilic, the methyl group attached to it can be susceptible to nucleophilic attack, particularly if the sulfur is converted into a better leaving group. For instance, the formation of a sulfonium (B1226848) salt by alkylation of the thioether with an alkyl halide (e.g., methyl iodide) would create a good leaving group (dimethyl sulfide). Subsequent attack by a nucleophile would result in the displacement of the entire methylthio group. However, such reactions are less common for aryl methyl thioethers unless activated.

A more relevant transformation is the cleavage of the aryl-sulfur bond, which is generally difficult but can be achieved under specific conditions, for example, with certain reducing agents or organometallic reagents.

Reactivity Profile of the Fluoroaromatic Ring

The reactivity of the fluoroaromatic ring in this compound towards electrophilic and nucleophilic aromatic substitution is governed by the directing and activating/deactivating effects of the three substituents.

Methoxycarbonyl group (-COOCH₃): This is a meta-directing and deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature.

Fluorine atom (-F): Fluorine is an ortho-, para-directing but deactivating group for electrophilic substitution. It deactivates the ring through its strong inductive effect but directs ortho and para due to its ability to donate a lone pair of electrons through resonance.

Methylthio group (-SCH₃): This is an ortho-, para-directing and weakly activating group for electrophilic substitution. The sulfur atom can donate a lone pair of electrons into the ring by resonance.

For electrophilic aromatic substitution , the positions on the ring are C2, C5, and C6.

Position C2 is ortho to the -F and meta to the -COOCH₃ and -SCH₃ groups.

Position C5 is ortho to the -SCH₃ and meta to the -F and -COOCH₃ groups.

Position C6 is ortho to the -COOCH₃ and meta to the -F and -SCH₃ groups.

The directing effects of the -F and -SCH₃ groups are synergistic towards position 5. The deactivating effect of the -COOCH₃ group will make electrophilic substitution challenging, likely requiring harsh conditions. Nitration, for example, would be expected to occur primarily at the C5 position. rsc.org

For nucleophilic aromatic substitution (SNA) , the presence of the electron-withdrawing fluorine and methoxycarbonyl groups can activate the ring towards attack by strong nucleophiles. The fluorine atom, being a good leaving group in SNA reactions, particularly when activated by an ortho or para electron-withdrawing group, is the most likely site for substitution. In this molecule, the methoxycarbonyl group is meta to the fluorine, which provides some activation, but not as strongly as if it were in an ortho or para position. However, nucleophilic attack at the carbon bearing the fluorine is plausible, leading to the substitution of the fluoride (B91410) ion.

Table 3: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Effect (Electrophilic) | Activating/Deactivating (Electrophilic) |

|---|---|---|---|---|

| -F | 3 | -I > +R | ortho, para | Deactivating |

| -SCH₃ | 4 | +R > -I | ortho, para | Weakly Activating |

Advanced Spectroscopic Characterization of Methyl 3 Fluoro 4 Methylthio Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR data for Methyl 3-fluoro-4-(methylthio)benzoate, including chemical shifts (δ), multiplicity, and coupling constants (J), are not available in the reviewed sources. A proper analysis would require the examination of the aromatic region, the methyl ester protons, and the methylthio group protons, along with their characteristic splitting patterns influenced by the fluorine atom.

Specific ¹³C NMR spectral data for this compound are not available. A detailed analysis would involve the assignment of all carbon signals, including the carbonyl carbon, the aromatic carbons (with consideration of C-F couplings), the methyl ester carbon, and the methylthio carbon.

Experimental ¹⁹F NMR data for this compound, which would provide information about the chemical environment of the fluorine atom, could not be located.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

A specific experimental IR or Raman spectrum for this compound is not available. An analysis would typically focus on identifying the characteristic stretching and bending vibrations for the ester (C=O, C-O), methylthio (C-S), and fluoroaromatic (C-F, aromatic C-H) functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis spectroscopic data for this compound, which would detail its electronic absorption properties, including λmax and molar absorptivity, could not be found.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula, C₉H₉FO₂S.

While the specific mass spectrum for this compound is not detailed in the provided literature, the fragmentation pattern can be predicted based on the known behavior of aromatic esters and thioethers. The electron ionization (EI) mass spectrum for the related compound, Methyl benzoate (B1203000), shows a prominent molecular ion peak and key fragments corresponding to the loss of the methoxy (B1213986) group (•OCH₃) and the subsequent loss of carbon monoxide (CO) from the benzoyl cation. nist.gov For 4-(methylthio)benzoic acid, diagnostically important ions arise from the cleavage of the methyl group from the sulfur atom and the loss of the entire methylthio group. researchgate.net

Based on these principles, the mass spectrum of this compound would be expected to show a molecular ion peak (M⁺•) at m/z 200. The primary fragmentation pathways would likely involve:

Loss of the methoxy radical (•OCH₃) to yield a [M - 31]⁺ ion.

Loss of the methyl radical (•CH₃) from the thioether group to form a [M - 15]⁺ ion.

Cleavage of the entire ester group.

The following table outlines the predicted key ions and their corresponding m/z values in the HRMS analysis of this compound.

| Ion Formula | Description | Calculated m/z |

| [C₉H₉FO₂S]⁺• | Molecular Ion (M⁺•) | 200.0334 |

| [C₈H₆FOS]⁺ | [M - •OCH₃]⁺ | 169.0123 |

| [C₈H₆FO₂S]⁺ | [M - •CH₃]⁺ | 185.0021 |

| [C₇H₄FOS]⁺ | [M - •OCH₃ - CO]⁺ | 141.0018 |

This interactive table presents predicted data based on the fragmentation of analogous structures.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure determination for this compound has not been reported, extensive data on related substituted benzoates allows for a detailed prediction of its solid-state characteristics.

The molecular geometry of this compound would be primarily defined by the planarity of the benzene (B151609) ring. The substituents—fluorine, methylthio, and methyl ester groups—would cause minor deviations from ideal benzene geometry. Analysis of the crystal structure of a closely related compound, 3-fluoro-4-methylbenzoic acid, reveals a nearly planar molecular structure, with a small dihedral angle of 6.2(1)° between the benzene ring and the carboxyl group. researchgate.net A similar planarity would be expected for this compound, as the ester group typically exhibits a coplanar arrangement with the aromatic ring to maximize conjugation.

In other aromatic esters, the conformation of the ester group relative to the ring can vary. nih.gov However, the syn-periplanar conformation, where the carbonyl oxygen is oriented on the same side as the ring, is generally favored. The bond lengths and angles would be expected to fall within standard ranges for substituted aromatic systems. For instance, the C-F bond length is typically around 1.36 Å, and the C-S bond of the thioether would be approximately 1.75 Å.

The table below presents selected geometric parameters from the crystal structure of 3-fluoro-4-methylbenzoic acid, which serves as a structural analogue. researchgate.net

| Parameter (Bond/Angle) | Value (Å / °) |

| F—C3 | 1.3595 (17) |

| C1—C7 (to carboxyl) | 1.481 (2) |

| C3—C2—C1 | 117.86 (14) |

| F—C3—C2 | 117.88 (14) |

| F—C3—C4 | 117.96 (13) |

| C2—C3—C4 | 124.15 (14) |

This interactive table displays data from the analogous compound 3-fluoro-4-methylbenzoic acid. researchgate.net

In the solid state, molecules of this compound would arrange themselves to maximize favorable intermolecular interactions. The primary forces governing the crystal packing would be weak C—H···O hydrogen bonds and π–π stacking interactions.

Weak hydrogen bonds involving the ester carbonyl oxygen as an acceptor and aromatic or methyl C-H groups as donors are common in the crystal structures of similar compounds. researchgate.netnih.gov These interactions link molecules into chains or sheets. For example, in the crystal structure of methyl 4-chloro-3-nitrobenzoate, molecules are linked by C—H···O interactions to form chains. nih.gov

Gas Electron Diffraction (GED) Studies

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gas phase, free from the influence of intermolecular forces present in the crystalline state. This method provides precise information on bond lengths, bond angles, and torsional angles for molecules that can be vaporized.

A review of the scientific literature indicates that no Gas Electron Diffraction (GED) studies have been specifically conducted on this compound. While GED has been used to elucidate the structures of various simple esters and thioesters, such as S-methyl thioacetate, its application to more complex, substituted aromatic esters like the title compound is not documented. researchgate.net Such a study could reveal subtle differences in the molecular geometry, particularly in the torsional angles of the ester and methylthio groups, compared to the solid-state structure determined by X-ray crystallography.

Computational and Theoretical Investigations of Methyl 3 Fluoro 4 Methylthio Benzoate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of molecules. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other properties of a molecule. For molecules like Methyl 3-fluoro-4-(methylthio)benzoate, methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. scielo.org.mxresearchgate.net

A crucial first step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is found. scielo.org.mx For substituted benzoates, this involves determining the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms. The optimized geometry provides insight into the planarity of the benzene (B151609) ring and the orientation of the ester and methylthio groups.

The electronic structure, once the geometry is optimized, can be elucidated. This includes analyzing the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the chemical reactivity and electronic properties of the molecule.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Methyl Benzoate (B1203000) Derivative (Illustrative) This table presents typical bond lengths and angles that might be expected for a molecule similar to this compound, based on general principles and data for related compounds. Specific data for the target molecule is not available in the cited literature.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-F | 1.35 Å |

| C-S | 1.77 Å | |

| C=O | 1.21 Å | |

| C-O (ester) | 1.36 Å | |

| Bond Angle | C-C-F | 118° |

| C-C-S | 122° | |

| O=C-O | 125° | |

| Dihedral Angle | C-C-O-C (ester) | ~180° (for planarity) |

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or rocking of the chemical bonds. scirp.org

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. By comparing the calculated and experimental spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. nih.govscirp.org It is common practice to scale the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational methods. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Methyl Benzoate Derivative (Illustrative) This table shows examples of vibrational modes and their typical calculated frequencies for a molecule with similar functional groups. Specific data for this compound is not available in the cited literature.

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | Benzene Ring | 3100-3000 |

| C-H stretch (methyl) | -SCH₃, -OCH₃ | 2980-2900 |

| C=O stretch | Ester | 1750-1720 |

| C-C stretch (aromatic) | Benzene Ring | 1600-1450 |

| C-F stretch | Fluoro group | 1250-1000 |

| C-S stretch | Methylthio group | 750-600 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. scielo.org.mx The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map, regions of negative potential, typically colored red, are associated with lone pairs of electrons on electronegative atoms like oxygen and fluorine, and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are found around hydrogen atoms and indicate sites prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the ester group and the fluorine atom, while positive potential would be located on the aromatic and methyl group hydrogens.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the methylthio and ester groups in this compound, can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is often done by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step to generate a potential energy surface.

The substitution of a hydrogen atom with fluorine on an aromatic ring can significantly influence the conformational preferences of the molecule. mdpi.com Fluorine is highly electronegative and can engage in various non-covalent interactions, including electrostatic and hyperconjugative interactions, that stabilize or destabilize certain conformations. technion.ac.il

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for studying the properties of single molecules in a vacuum, molecular modeling and dynamics simulations are used to explore the behavior of molecules in a more realistic environment, such as in a solvent or interacting with other molecules.

Molecular dynamics (MD) simulations, in particular, track the movements of atoms in a molecule over time based on a force field that describes the interactions between them. These simulations can provide insights into the conformational flexibility of this compound in solution, the dynamics of its side chains, and its interactions with solvent molecules. This information is valuable for understanding how the molecule behaves in a condensed phase, which is often more relevant to its practical applications.

Molecular Docking Studies with Relevant Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves computationally placing the ligand (the small molecule) into the binding site of the receptor (the protein). Algorithms then score the different poses of the ligand based on various factors, including intermolecular forces like hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The goal is to identify the binding mode with the lowest energy, which corresponds to the most stable and likely interaction.

For a compound like this compound, molecular docking studies would involve selecting relevant biological receptors. The choice of receptors would depend on the therapeutic area of interest. For instance, if the compound is being investigated as an anticancer agent, receptors could include proteins involved in cell cycle regulation or signal transduction pathways.

A typical molecular docking study would report the binding affinity, usually in kcal/mol, and detail the specific amino acid residues in the receptor's binding pocket that interact with the ligand. These interactions are crucial for understanding the mechanism of action at a molecular level.

While no specific molecular docking studies for this compound were identified, research on similar heterocyclic compounds often involves docking with various enzymes and receptors to predict potential biological activity. For example, studies on other benzothiazole (B30560) derivatives have explored their potential as anticonvulsant agents by docking them into the GABA-A receptor. researchgate.netwjarr.com

Table 1: Representative Data from a Hypothetical Molecular Docking Study

| Receptor Target | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.5 | LYS78, GLU95 | Hydrogen Bond |

| VAL34, ILE145 | Hydrophobic | ||

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355 | Hydrogen Bond, Pi-Alkyl |

| LEU352, VAL523 | Hydrophobic |

This table is illustrative and not based on actual experimental data for this compound.

Reaction Mechanism Studies via Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at an electronic level. For a molecule such as this compound, these studies could elucidate the pathways of its synthesis or its metabolic degradation.

Density Functional Theory (DFT) is a common computational method used for this purpose. DFT calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the mapping of the potential energy surface of a reaction, which helps in understanding the reaction pathway and identifying the rate-determining step.

For instance, a computational study could investigate the nucleophilic aromatic substitution reaction to introduce the methylthio group at the 4-position of a fluorinated precursor. The calculations would model the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the subsequent departure of the leaving group. The calculated activation energies would provide insight into the reaction kinetics.

Furthermore, computational studies can predict various molecular properties that influence reactivity, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are essential for understanding the electrophilic and nucleophilic characteristics of different sites within the molecule.

Although no specific reaction mechanism studies for this compound were found, general studies on the fluorination of aromatic compounds highlight the complexity of these reactions and the utility of computational methods in understanding their mechanisms. researchgate.net

Table 2: Hypothetical Calculated Energies for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Products | -12.4 |

This table is for illustrative purposes and does not represent actual calculated data for a reaction involving this compound.

Structure Activity Relationship Sar and Biological Interaction Studies of Methyl 3 Fluoro 4 Methylthio Benzoate Analogues Non Clinical Focus

Influence of Fluorine Substitution on Biological Activity Profiles

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The unique characteristics of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's biological profile.

Key effects of fluorine substitution observed in analogues include:

Metabolic Stability : Replacing a carbon-hydrogen (C-H) bond with a C-F bond can block metabolic oxidation at that site, often leading to increased metabolic stability and a longer biological half-life. For example, in a series of 11β-hydroxysteroid dehydrogenase type I inhibitors, fluorine substitution increased the mouse liver microsome half-life by up to fivefold compared to the non-fluorinated analogue. nih.gov

Binding Affinity and Potency : The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. researchgate.net Fluorine can participate in hydrogen bonds and other non-covalent interactions, potentially increasing binding affinity. nih.gov In studies on 2-(4-aminophenyl)benzothiazoles, fluorinated analogues retained potent cytotoxic activity against sensitive cancer cell lines. researchgate.net The position of the fluorine atom was also found to be critical, with different isomers exhibiting distinct dose-response profiles. researchgate.net

Membrane Permeability : Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes. researchgate.net This can lead to improved bioavailability and better access to intracellular targets.

Conformational Effects : The presence of fluorine can influence the preferred conformation of a molecule, which can affect its fit within a receptor's binding site. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects are substantial. nih.gov

The strategic placement of fluorine can therefore be used to fine-tune the properties of benzoate (B1203000) derivatives, enhancing their stability, potency, and pharmacokinetic characteristics.

Contribution of the Methylthio Group to Bioactivity and Molecular Recognition

The methylthio (-SCH₃) group, while less commonly employed than other substituents like halogens or methoxy (B1213986) groups, can significantly contribute to a molecule's biological activity and its recognition by target proteins. Its influence stems from its size, lipophilicity, and the ability of the sulfur atom to engage in specific non-covalent interactions.

Key contributions of the methylthio group include:

Van der Waals Interactions : The methylthio group is larger than a hydroxyl or methoxy group and can form favorable van der Waals or hydrophobic interactions within a receptor's binding pocket, thereby contributing to binding affinity.

Metabolic Considerations : The sulfur atom in the methylthio group is susceptible to oxidation, forming sulfoxide (B87167) and sulfone metabolites. nih.gov This metabolic pathway can be a key determinant of the compound's in vivo lifetime and can sometimes lead to the formation of more active or, conversely, inactive species.

Anticancer Activity : In certain molecular contexts, the methylthio group has been associated with significant anticancer activity. A diiron(I) complex featuring a methylthio group exhibited IC₅₀ values in the low micromolar range against several human and murine cancer cell lines, demonstrating notable selectivity for malignant cells. nih.gov

Impact of Ester Modification on Biological Interactions

The methyl ester group (-COOCH₃) in Methyl 3-fluoro-4-(methylthio)benzoate is a critical functional group that significantly impacts the molecule's properties, particularly its potential role as a prodrug. Esters are frequently incorporated into drug design to improve characteristics like membrane permeability and solubility. researchgate.net

Key aspects of ester modification include:

Hydrolytic Susceptibility : Esters are susceptible to hydrolysis by esterase enzymes, which are abundant in plasma, the liver, and other tissues. researchgate.net This cleavage converts the ester back to the parent carboxylic acid. This property is often exploited in prodrug design, where an inactive ester form is used to improve delivery, followed by in vivo enzymatic activation to the bioactive carboxylic acid form. researchgate.net

Metabolic Stability : The stability of the ester bond to hydrolysis can be modulated by altering the alcohol portion of the ester. A comparative study of homologous benzoate esters (methyl, ethyl, propyl, butyl) found that methyl benzoate had the highest metabolic stability in rat plasma. researchgate.net Modifying the methyl group to a larger alkyl or a phenyl group can significantly alter the rate of hydrolysis and, therefore, the pharmacokinetic profile of the compound. researchgate.net

Receptor Interaction : The ester group itself can participate in hydrogen bonding and dipolar interactions within a receptor binding site. unina.it However, its primary role in many bioactive compounds is often related to its influence on physicochemical properties rather than direct, critical binding interactions.

Ester vs. Amide Bioisosterism : Replacing the ester linkage with a more hydrolytically stable amide bond is a common medicinal chemistry strategy. However, this change can have profound effects on biological activity. For example, replacing an ester with an amide in acetylcholine (B1216132) analogues drastically reduced receptor affinity and altered the molecule's preferred conformation. pharmacologymentor.com

The table below summarizes the relative metabolic stability of different benzoate esters based on hydrolysis studies in rat plasma.

| Compound | Ester Group | Relative Half-Life (t₁/₂) in Rat Plasma |

| Methyl Benzoate | -COOCH₃ | 36 min |

| Ethyl Benzoate | -COOCH₂CH₃ | 14 min |

| Phenyl Benzoate | -COOC₆H₅ | 11 min |

| Data adapted from studies on homologous ester stability. |

Modification of the ester group provides a valuable tool for optimizing the delivery and metabolic fate of benzoate analogues.

Comparative Analysis with Isomeric and Homologous Benzoate Derivatives

The biological activity of an aromatic compound is highly sensitive to the arrangement of its substituents. Comparing this compound with its isomers (where the substituents are at different positions) and homologues (where the alkyl chains are varied) provides critical insights into its SAR.

Isomerism : The specific placement of the fluoro and methylthio groups on the benzene (B151609) ring is crucial. Structural isomers can exhibit vastly different biological activities due to changes in steric hindrance, electronic properties, and the ability to form specific interactions with a biological target. nih.gov For instance, moving the fluorine atom from position 3 to position 2 could dramatically alter the molecule's interaction with a receptor by changing the electronic influence on the adjacent ester and methylthio groups. Studies on brominated ethyl benzoates have shown that the position of the halogen (ortho, meta, or para) influences hydrolytic stability. researchgate.net

Stereoisomerism : While the parent compound is achiral, modifications could introduce chiral centers. Stereochemistry often plays a pivotal role in biological activity. For example, in a study of 3-Br-acivicin derivatives, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was responsible for the observed biological effect. researchgate.net

Homologation : This involves systematically changing the length of an alkyl group. Modifying the methyl ester to an ethyl, propyl, or larger ester (homologation of the ester group) can impact metabolic stability, as discussed previously. researchgate.net Similarly, changing the methylthio group to an ethylthio or propylthio group would alter the size and lipophilicity of that substituent, potentially affecting receptor fit and pharmacokinetic properties. Studies on homologous series of esters have demonstrated that even a single methylene (B1212753) unit (-CH₂-) can significantly alter hydrolytic stability and, by extension, the biological half-life of a compound. researchgate.netnih.gov

These comparisons underscore that even subtle structural modifications can lead to significant changes in biological activity, highlighting the precise structural requirements for molecular recognition and effect.

Exploration of Biological Activities beyond Prohibited Categories

Analogues of this compound, which combine structural motifs known to be present in various bioactive compounds, have been investigated for a range of biological activities. The presence of fluorine, a sulfur-containing moiety, and an aromatic ester core suggests potential for antimicrobial and anticancer properties.

Aromatic compounds containing halogens and sulfur are well-represented among molecules with antimicrobial activity. Their mechanisms often involve the disruption of microbial cell membranes or interference with essential cellular processes.

Antibacterial Activity : Studies on related structures suggest potential for antibacterial action. For instance, a series of fluorobenzoylthiosemicarbazides, which feature a fluorinated aromatic ring, showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The most active compounds had minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. researchgate.net Similarly, fluoro-substituted benzothiazole (B30560) derivatives have been synthesized and shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity : Benzoate esters have also been evaluated for antifungal properties. A study of benzoic and cinnamic acid derivatives found that several methyl esters displayed interesting activity against various Candida species, with MIC values as low as 31.25 μg/mL. drugbank.com Lichen-derived monoaromatic compounds, including methyl orsellinate, have also demonstrated antimicrobial activity against a range of microorganisms. nih.gov

The table below presents MIC values for selected analogues from the literature, illustrating the potential antimicrobial activity of related structural classes.

| Compound Class | Organism | MIC (μg/mL) |

| Fluorobenzoylthiosemicarbazides | S. aureus (MRSA) | 7.82 - 31.25 |

| Methyl Ferulate (Benzoate analogue) | Candida spp. | 31.25 - 62.5 |

| Methyl 3,5-dibromo-orsellinate | S. aureus | 4 |

| Data are representative of activities for compound classes related to this compound. |

The structural features of this compound are also found in various classes of compounds investigated for anticancer activity.

Role of Fluorine : The presence of an electron-withdrawing group like fluorine on an aromatic ring is often correlated with enhanced cytotoxic activity. nih.gov Fluorinated 2-(4-aminophenyl)benzothiazoles have been shown to be highly potent cytotoxic agents against human breast cancer cell lines, with GI₅₀ (concentration for 50% growth inhibition) values of less than 1 nM in sensitive lines. researchgate.net Specifically, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a highly promising antitumor agent. researchgate.net

Role of the Methylthio Group : The methylthio group can also contribute to anticancer effects. In a recent study, a series of diiron(I) complexes were synthesized, and the leading compound, which featured a methylthio group, showed potent cytotoxicity against a panel of human and murine cancer cell lines with low micromolar IC₅₀ values. nih.gov

Benzoate Derivatives : Other aromatic compounds and their derivatives have shown promise as anticancer agents. For example, volatile compounds from myrrh, which include various aromatic structures, were found to be effective against liver, breast, and colon cancer cell lines. mdpi.com

These findings suggest that analogues of this compound, by combining these key pharmacophoric elements, represent a structural class with potential for further exploration in the development of novel therapeutic agents.

Insect Attractant Properties and Applications in Pest Management Strategies

The exploration of this compound and its analogues as insect attractants is a focused area of research within the broader development of semiochemical-based pest management strategies. These strategies aim to utilize chemical cues that insects use to navigate their environment and locate mates, food sources, or oviposition sites. By identifying and synthesizing potent attractants, it is possible to develop highly specific and effective lures for monitoring and controlling insect populations, thereby reducing reliance on broad-spectrum insecticides.

The core structure of methyl benzoate itself is a known volatile compound in many plant species and plays a role in attracting pollinators. escholarship.orgresearchgate.netmdpi.com The modification of this basic structure through the addition of various functional groups can significantly alter its activity, selectivity, and efficacy as an insect attractant. The study of these analogues forms the basis of structure-activity relationship (SAR) research in this field.

Detailed research into analogues of this compound has provided valuable insights into the chemical features that govern insect attraction. A key analogue in this context is methyl 2-(methylthio)benzoate, which has been identified as a potent sex attractant for certain species of scarab beetles, such as Phyllophaga tristis and Phyllophaga apicata (June beetles). This discovery underscores the significance of the methylthio group in mediating attraction for these species. The sulfur-containing moiety is a critical component of the molecule's activity, likely playing a key role in the binding of the molecule to specific olfactory receptors on the insect's antennae.

The presence of the fluorine atom could potentially enhance the attractant properties in several ways:

Modification of Electron Density: The electron-withdrawing nature of fluorine can alter the charge distribution across the benzene ring, which may lead to a more favorable interaction with the amino acid residues in the binding pocket of a target olfactory receptor.

Increased Volatility: In some cases, fluorination can increase the volatility of a compound, which would be advantageous for a chemical lure that needs to disperse in the air to attract insects from a distance.

Enhanced Binding Specificity: The specific placement of the fluorine atom can lead to more precise interactions within the receptor, potentially increasing the specificity of the attractant for the target insect species and reducing its effect on non-target organisms.

The potential applications of this compound and its active analogues in pest management are centered on their use in "attract-and-kill" or "lure-and-trap" systems. In these systems, the attractant is used to draw insects to a specific location where they can be captured in a trap or exposed to a targeted insecticide. This approach can be highly effective for monitoring insect population dynamics, which is crucial for timing insecticide applications and for mass trapping to reduce pest numbers directly.

Below is a table summarizing the known activity of a key analogue and the projected properties of the target compound.

| Compound | Known/Projected Activity | Key Structural Features | Potential Applications in Pest Management |

| Methyl 2-(methylthio)benzoate | Known: Sex attractant for Phyllophaga tristis and Phyllophaga apicata. | Methylthio group at the 2-position | Monitoring and mass trapping of specific scarab beetle populations. |

| This compound | Projected: Potential insect attractant, possibly with enhanced potency or specificity compared to non-fluorinated analogues. The 4-methylthio group is expected to be a primary driver of activity, while the 3-fluoro group may modulate this activity. | Methylthio group at the 4-position; Fluorine atom at the 3-position | Development of highly selective lures for specific pest species in agriculture or forestry. |

Mechanistic Insights into Biological Interactions (Molecular Level)

The biological activity of this compound and its analogues as insect attractants is initiated at the molecular level through their interaction with olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) in the insect's antennae. nih.gov These receptors are ligand-gated ion channels, and the binding of a specific odorant molecule, such as a methyl benzoate analogue, triggers a conformational change in the receptor protein. nih.gov This, in turn, opens the ion channel, leading to a depolarization of the neuron's membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as flying upwind towards the source of the attractant.

The specificity of an insect's response to a particular odorant is determined by the unique repertoire of ORs it expresses. Each OR has a distinct molecular architecture that allows it to bind to a specific range of chemical structures. The structure-activity relationship of methyl benzoate analogues is therefore a direct reflection of how well these molecules "fit" into the binding pocket of a particular OR.

For this compound, several key molecular features are likely to be critical for its interaction with insect ORs:

The Ester Group: The methyl ester group is a common feature in many floral scents and is likely to be a primary recognition element for a broad range of insect ORs. It can participate in hydrogen bonding and dipole-dipole interactions with the receptor.

The Methylthio Group: As evidenced by the activity of methyl 2-(methylthio)benzoate, the sulfur-containing methylthio group appears to be a crucial determinant of attractant activity for certain insect species. The sulfur atom, with its lone pairs of electrons, can engage in specific interactions, such as van der Waals forces and potentially weak hydrogen bonds, with the amino acid residues of the OR. The position of this group on the aromatic ring is also critical for proper orientation within the binding site.

The Fluorine Atom: The introduction of a fluorine atom at the 3-position adds a site of high electronegativity to the molecule. This can lead to specific electronic and steric interactions that may either enhance or hinder the binding to the OR. For instance, the fluorine atom could form a favorable halogen bond with an electron-donating group in the receptor's binding site, thereby increasing the binding affinity. Conversely, it could also introduce steric hindrance that prevents the molecule from adopting the optimal conformation for binding.

The following table outlines the potential molecular interactions of the key functional groups of this compound with an insect olfactory receptor.

| Functional Group | Position | Potential Molecular Interactions with Olfactory Receptor | Contribution to Biological Activity |

| Methyl Ester | 1 | Hydrogen bonding with polar amino acid residues (e.g., serine, threonine). Dipole-dipole interactions. | Primary recognition moiety for a class of olfactory receptors. Contributes to the overall binding affinity. |

| Fluorine | 3 | Halogen bonding with electron-rich amino acids (e.g., tryptophan, tyrosine). Dipole-dipole interactions. Can influence the overall electronic profile of the aromatic ring. | Modulates the binding affinity and specificity. The electron-withdrawing nature can fine-tune the interaction with the receptor, potentially leading to enhanced potency or selectivity. |

| Methylthio | 4 | Van der Waals interactions. Hydrophobic interactions. Potential for weak hydrogen bonding involving the sulfur atom. | A key determinant of attractant properties for specific insect species. Crucial for the specific recognition by the target olfactory receptor. |

Academic Applications and Future Research Directions

Role as Chemical Building Blocks in Complex Molecule Synthesis

The primary and most recognized role of Methyl 3-fluoro-4-(methylthio)benzoate is as a versatile building block in organic synthesis. The presence of three distinct functional groups—an electron-withdrawing fluorine atom, a modifiable methylthio group, and a reactive methyl ester—provides chemists with a powerful scaffold to construct more elaborate molecular architectures.

The fluorine atom and the methylthio group ortho to each other on the benzene (B151609) ring create a unique electronic environment that can influence the regioselectivity of further aromatic substitutions. The methylthio group can be readily oxidized to a sulfoxide (B87167) or a sulfone, dramatically altering the electronic properties of the ring and providing a handle for further functionalization or displacement reactions. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted into a wide array of other functional groups such as amides, acid chlorides, or other esters.

This trifunctional nature makes this compound a sought-after precursor in multi-step syntheses, enabling the efficient construction of complex pharmaceutical and agrochemical candidates.

Contributions to Rational Drug Design Frameworks (Pre-Clinical, Theoretical)

In the realm of medicinal chemistry and rational drug design, the structural motifs present in this compound are of significant interest. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The lipophilic methylthio group can also play a crucial role in molecular recognition by interacting with hydrophobic pockets in biological targets.

While direct pre-clinical data for this compound itself is not extensively published, its derivatives are subjects of theoretical and early-stage investigations. Computational studies on similarly substituted benzoate (B1203000) structures explore how the interplay of the fluoro and methylthio substituents affects properties like molecular electrostatic potential and conformational preferences, which are critical for predicting how a molecule will interact with a biological receptor. umass.educhegg.comscispace.com The insights gained from these theoretical models guide the design of new bioactive molecules where this scaffold is a central feature.

Exploration in Agrochemical Research

The development of novel pesticides and herbicides often relies on the synthesis of molecules with specific functionalities that can interact with biological targets in pests or weeds. The fluoro and methylthio groups are common toxophores in agrochemical design. Patent literature indicates that intermediates with structures analogous to this compound are utilized in the synthesis of new classes of pesticides. The strategic placement of these groups can lead to compounds with improved efficacy and selectivity, as well as favorable environmental degradation profiles.

Potential in Advanced Materials Science (e.g., Liquid Crystals)

The field of materials science, particularly in the development of liquid crystals, often utilizes rod-shaped molecules with polarizable groups. Substituted benzoates are a common core structure in liquid crystal design. scispace.com The presence of the polar C-F bond and the polarizable sulfur atom in this compound suggests its potential as a precursor for novel liquid crystalline materials. scispace.com The specific electronic and steric properties imparted by the fluoro and methylthio groups could influence the mesophase behavior, such as the temperature range of the liquid crystal phase and the dielectric anisotropy. Further research in this area could involve the elaboration of the methyl ester into longer chains or the incorporation of this aromatic core into polymeric structures to create advanced functional materials.

Methodological Advancements in Organic Synthesis and Computational Chemistry

The synthesis and reactivity of polysubstituted aromatic compounds like this compound drive the development of new synthetic methodologies. The challenges associated with the selective functionalization of such molecules spur innovation in areas like directed ortho-metalation, cross-coupling reactions, and late-stage functionalization.

From a computational chemistry perspective, this molecule serves as an excellent model system for studying the effects of multiple substituents on the electronic structure and reactivity of an aromatic ring. umass.edu Theoretical calculations can predict spectroscopic properties and reaction outcomes, providing a valuable synergy with experimental work. umass.edu For instance, computational models can help elucidate the preferred sites for electrophilic or nucleophilic attack, guiding the design of more efficient synthetic routes. umass.educhegg.com

Q & A

Q. Optimization Tips :

- Use molecular sieves to absorb water and shift equilibrium toward ester formation.

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

Advanced: How do the electronic properties of the fluorine and methylthio substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer :

The fluorine (strongly electron-withdrawing, -I effect) and methylthio (electron-donating, +M effect) groups create a unique electronic environment:

- Directing Effects :

- Fluorine at position 3 directs incoming electrophiles to the para position (C-4) via -I effect.

- Methylthio at C-4 activates the ring via +M, favoring substitution at C-5 or C-6 (ortho/para to sulfur).

- Experimental Validation :

Q. Table: Substituent Effects on EAS Reactivity

| Position | Substituent | Electronic Effect | Preferred EAS Site |

|---|---|---|---|

| C-3 | F | -I | C-4 (para) |

| C-4 | SCH₃ | +M | C-5 (ortho) |

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR :

- LC-MS :

- Elemental Analysis : Validate %C, %H, %S with ≤0.3% deviation from theoretical values.

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations) for this compound?

Methodological Answer :

Contradictions often arise from dynamic effects or overlapping signals:

- 2D NMR :

- Computational Modeling :

- Isotopic Labeling :

- Synthesize ¹³C-labeled analogs to trace coupling pathways in complex splitting patterns.

Advanced: What strategies are effective in designing derivatives of this compound to improve metabolic stability while retaining bioactivity?

Q. Methodological Answer :

- Ester Group Modification :

- Substituent Engineering :

- Pro-drug Approaches :

- Mask the ester as a phosphonate or glycoside for targeted release in specific tissues .

Q. Table: Comparative Stability of Derivatives

| Derivative | Half-life (pH 7.4) | CYP450 Resistance | Bioactivity (IC₅₀) |

|---|---|---|---|

| Parent Compound | 2.1 h | Low | 10 μM |

| tert-Butyl Ester | 8.5 h | Moderate | 12 μM |

| C-5 Trifluoromethyl | 6.3 h | High | 9 μM |

Basic: What precautions are necessary when handling this compound in laboratory settings?

Q. Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use due to potential sulfur odor and irritancy.

- Waste Disposal : Quench with aqueous NaOH to hydrolyze the ester before incineration .

Advanced: How can computational tools predict the binding interactions of this compound with biological targets like enzymes?

Q. Methodological Answer :

- Docking Simulations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.